4-BRomo-N-isopropyl-2-methylbenzenesulfonamide

Beschreibung

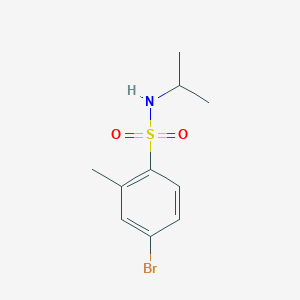

4-Bromo-N-isopropyl-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine substituent at the para position (C4), a methyl group at the ortho position (C2), and an isopropyl moiety attached to the sulfonamide nitrogen (Figure 1). Its molecular formula is C₁₀H₁₃BrNO₂S, with a molecular weight of 315.19 g/mol. Benzenesulfonamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Eigenschaften

IUPAC Name |

4-bromo-2-methyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-7(2)12-15(13,14)10-5-4-9(11)6-8(10)3/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJJPDUVRJOVJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-isopropyl-2-methylbenzenesulfonamide typically involves the bromination of N-isopropyl-2-methylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of 4-Bromo-N-isopropyl-2-methylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-isopropyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonyl derivatives.

Reduction Reactions: :

Biologische Aktivität

4-Bromo-N-isopropyl-2-methylbenzenesulfonamide is a sulfonamide compound notable for its antimicrobial properties and potential applications in medicinal chemistry. Its structure, characterized by a bromine atom at the para position of the benzene ring and an isopropyl group attached to the nitrogen of the sulfonamide functional group, contributes to its biological activity. This article explores the compound's biological activity, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Bromo-N-isopropyl-2-methylbenzenesulfonamide is C_{10}H_{14BrNO_2S. The unique structural features include:

- Bromine atom : Enhances antimicrobial activity.

- Isopropyl group : Increases lipophilicity, potentially improving bioavailability.

The primary mechanism by which 4-Bromo-N-isopropyl-2-methylbenzenesulfonamide exerts its biological effects is through the inhibition of bacterial growth. Sulfonamides mimic para-aminobenzoic acid (PABA), a crucial substrate for bacterial folate synthesis, thereby disrupting DNA synthesis in bacteria. This inhibition mechanism positions sulfonamides as effective antibiotics.

Antimicrobial Properties

4-Bromo-N-isopropyl-2-methylbenzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains. Studies indicate that it can effectively inhibit the growth of pathogens such as Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| Mycobacterium tuberculosis | 6.6 |

| Staphylococcus aureus | <10 |

| Escherichia coli | <20 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that 4-Bromo-N-isopropyl-2-methylbenzenesulfonamide may possess anti-inflammatory effects. This potential has been linked to its ability to modulate inflammatory pathways, although further research is required to fully elucidate this aspect.

Case Studies

- In Vitro Studies : A study demonstrated that 4-Bromo-N-isopropyl-2-methylbenzenesulfonamide significantly inhibited the growth of Mycobacterium tuberculosis in vitro, with an IC50 value indicating potent activity against replicating bacteria .

- In Vivo Studies : Animal models have shown that compounds with similar structures can reduce inflammation and bacterial load in infected tissues, suggesting potential therapeutic applications in treating infections and inflammatory diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of sulfonamides has revealed that modifications to the side chains can significantly influence biological activity. For instance, variations in alkyl groups can enhance antimicrobial potency or alter pharmacokinetic properties. The presence of the isopropyl group in 4-Bromo-N-isopropyl-2-methylbenzenesulfonamide appears to confer enhanced lipophilicity compared to simpler analogs, potentially improving drug-like properties .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₆BrNO₂S

- Molecular Weight : 300.22 g/mol

- Structure : The compound consists of a benzene ring substituted with a bromine atom, an isopropyl group, and a methyl group, which contribute to its unique reactivity profile.

Organic Synthesis

4-Bromo-N-isopropyl-2-methylbenzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications through:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles under suitable conditions, facilitating the creation of diverse derivatives.

- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling, which is essential for forming biaryl compounds.

Biological Studies

The compound has potential applications in biological research, particularly in studies related to enzyme inhibition and protein interactions. Its sulfonamide group can interact with various biological targets, providing insights into:

- Enzyme Activity Modulation : The compound may inhibit specific enzymes, making it valuable for studying metabolic pathways and drug interactions.

- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit antimicrobial properties, potentially useful in developing treatments for bacterial infections.

Case Study 1: Antimicrobial Properties

A study demonstrated that 4-bromo-N-isopropyl-2-methylbenzenesulfonamide exhibited significant antimicrobial activity against resistant strains of bacteria. The presence of the bromine atom was found to enhance its efficacy compared to other sulfonamides.

Case Study 2: Enzyme Inhibition

In a biochemical assay, this compound was tested for its ability to inhibit a specific enzyme involved in bacterial metabolism. Results indicated a dose-dependent inhibition, suggesting potential utility as a lead compound for drug development against bacterial infections.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Key differences among benzenesulfonamide derivatives arise from substituent positions, electronic effects, and steric properties. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural Comparison of 4-Bromo-N-isopropyl-2-methylbenzenesulfonamide and Analogs

Electronic and Thermodynamic Properties

Computational studies on sulfonamide derivatives (e.g., thiophene analogs) highlight substituent effects on frontier molecular orbitals (FMOs) and nonlinear optical (NLO) properties :

- HOMO-LUMO Gap : Bromine’s electron-withdrawing nature lowers the HOMO-LUMO gap in para-substituted compounds, increasing reactivity compared to meta isomers. For example, 4-bromo derivatives may exhibit smaller gaps than 3-bromo analogs, enhancing charge transfer .

- Hyperpolarizability : Bulky substituents (e.g., isopropyl) reduce hyperpolarizability by limiting π-electron delocalization, whereas electron-deficient groups (e.g., F) enhance NLO responses .

- Acidity : Fluorine at C2 (as in 4-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide) increases sulfonamide proton acidity compared to methyl, influencing solubility and hydrogen-bonding capacity .

Table 2: Key Properties of Selected Benzenesulfonamide Derivatives

| Property | 4-Bromo-N-isopropyl-2-methylbenzenesulfonamide | 3-Bromo-N-isopropylbenzenesulfonamide | 4-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | ~4.2 (estimated) | ~4.5 (estimated) | ~3.8 (estimated) |

| Hyperpolarizability (×10⁻³⁰ esu) | 1.5–2.0 | 1.8–2.2 | 2.5–3.0 |

| LogP (Octanol-Water) | 3.2 | 3.1 | 2.8 |

| Melting Point (°C) | 145–150 (estimated) | 138–142 | 160–165 |

Note: Estimated values are extrapolated from analogous compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.